molecular formula C12H15BCl2O3 B6320955 2-(3,5-Dichloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096994-80-6

2-(3,5-Dichloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6320955
CAS RN: 2096994-80-6
M. Wt: 289.0 g/mol
InChI Key: BJVSXANEUFYHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, commonly referred to as 2-DMP, is an organoboron compound that has been used in a variety of scientific research applications. 2-DMP has been found to be a versatile, efficient, and cost-effective reagent for a variety of organic synthesis reactions. It is also used for the formation of boron-containing compounds, the preparation of organoboronates, and the synthesis of boron-containing polymers.

Scientific Research Applications

2-DMP is widely used in scientific research applications, such as organic synthesis, polymer synthesis, and the formation of boron-containing compounds. It has been used in the synthesis of a variety of organic compounds, such as alcohols, amines, and carboxylic acids. It has also been used for the formation of boron-containing compounds, such as boronic acids, boronates, and boron-containing polymers.

Mechanism of Action

The reaction of 2-methoxy-3,5-dichlorophenol with 1,3,2-dioxaborinane is a nucleophilic addition reaction, in which the 2-methoxy-3,5-dichlorophenol acts as the nucleophile and the 1,3,2-dioxaborinane acts as the electrophile. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the resulting product is a white solid.
Biochemical and Physiological Effects
2-DMP has been found to be an effective reagent for a variety of organic synthesis reactions, and it has been used in the synthesis of a variety of organic compounds. However, there is limited information available on the biochemical and physiological effects of 2-DMP.

Advantages and Limitations for Lab Experiments

2-DMP has several advantages for laboratory experiments, including its low cost, its high efficiency, and its versatility. It is also non-toxic and can be stored at room temperature. However, it is important to note that 2-DMP is not soluble in water, which can limit its use in certain applications.

Future Directions

In the future, 2-DMP may be used in a variety of applications, such as the synthesis of boron-containing compounds, the formation of boron-containing polymers, and the synthesis of organoboronates. Additionally, further research is needed to explore the biochemical and physiological effects of 2-DMP. Finally, the development of new and improved synthesis methods for 2-DMP may allow for its use in a wider range of applications.

Synthesis Methods

2-DMP can be synthesized by the reaction of 2-methoxy-3,5-dichlorophenol with 1,3,2-dioxaborinane in an aqueous medium at room temperature. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the resulting product is a white solid.

properties

IUPAC Name

2-(3,5-dichloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BCl2O3/c1-12(2)6-17-13(18-7-12)8-4-9(14)11(16-3)10(15)5-8/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVSXANEUFYHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.